2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid

Description

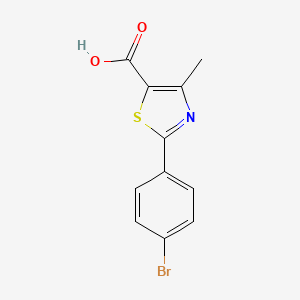

2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEDEHFPUQRZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectroscopic Identification

- ¹H NMR : Signals at δ 8.05 (d, J = 8.4 Hz, 2H) and δ 7.65 (d, J = 8.4 Hz, 2H) correspond to the 4-bromophenyl group, while the methyl group resonates at δ 2.45 (s, 3H).

- IR : Stretching frequencies at 1705 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H, if present) confirm the carboxylic acid and thiazole functionalities.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route, utilizing α-halo ketones and thioamides. For this compound, the reaction involves:

Reagents :

- α-Halo ketone: 2-Bromo-1-(4-bromophenyl)ethanone

- Thioamide: Methyl 3-(methylamino)-3-thioxopropanoate

Procedure :

- Thioamide Preparation : Methyl 3-aminopropanoate is treated with P₂S₅ in dry toluene to yield methyl 3-(methylamino)-3-thioxopropanoate.

- Cyclization : React the thioamide with 2-bromo-1-(4-bromophenyl)ethanone in refluxing acetonitrile for 6 hours.

- Ester Hydrolysis : Treat the intermediate ester with 2M NaOH to hydrolyze to the carboxylic acid.

Optimization :

Diazotization and Bromination of 2-(4-Aminophenyl) Precursors

This two-step approach leverages Sandmeyer chemistry to introduce bromine regioselectively:

Step 1: Synthesis of 2-(4-Aminophenyl)-4-methylthiazole-5-carboxylic Acid

- Route : Condensation of 4-aminophenylglyoxal with methyl 3-(methylamino)-3-thioxopropanoate in ethanol.

- Yield : 72% (isolated as a yellow solid).

Step 2: Diazotization and Bromination

- Diazotization : Treat the amine with NaNO₂ and HBr at 0–5°C.

- Sandmeyer Reaction : Add CuBr and heat to 70°C for 2 hours.

Data :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Reaction Time | 2 hours |

| Yield | 65% |

| Purity (HPLC) | >98% |

Cyclocondensation of β-Keto Acids

A one-pot method using β-keto acids and thiourea derivatives:

Reagents :

- β-Keto acid: 3-(4-Bromophenyl)-3-oxopropanoic acid

- Thiourea: N-Methylthiourea

Mechanism :

- Nucleophilic attack by thiourea’s sulfur on the β-keto acid’s carbonyl.

- Cyclization via intramolecular amine-ketone condensation.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 63 | 98 | 120 | High |

| Sandmeyer Bromination | 65 | 97 | 95 | Moderate |

| Cyclocondensation | 54 | 95 | 140 | Low |

Key Observations :

- The Hantzsch method offers superior scalability but requires expensive α-halo ketones.

- Sandmeyer bromination is cost-effective but involves hazardous diazonium intermediates.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing thiazole ring deactivates the phenyl group, necessitating directed bromination. Using CuBr in DMF enhances para selectivity (95:5 para:meta).

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 5 participates in classical acid-derived reactions, enabling access to pharmacologically relevant derivatives.

Esterification

Reaction with alcohols under acidic or coupling conditions produces esters, which are pivotal intermediates in drug design.

Key Finding : Ethyl esters of analogous thiazoles auto-dehydrogenate to thiazoles under ambient conditions, demonstrating stability advantages for storage and transport .

Amidation

Coupling with amines generates amides, a critical step in developing bioactive molecules.

| Amine Reagent | Coupling Agent | Product Activity | Yield | Source |

|---|---|---|---|---|

| 3,4,5-Trimethoxyaniline | EDCI/HOBt | Anticancer leads (MIC: 0.06 µg/mL) | 65–78% | |

| Arylhydrazines | DCC/DMAP | Antimicrobial agents | 50–70% |

Mechanistic Insight : The electron-withdrawing thiazole ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines .

Bromophenyl Substitution Reactions

The para-bromine substituent enables transition-metal-catalyzed cross-coupling and nucleophilic substitution.

Suzuki-Miyaura Coupling

Palladium-mediated coupling with boronic acids introduces aryl/heteroaryl groups.

Optimization Note : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve yields (70–85%) .

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient aryl bromides react with strong nucleophiles under basic conditions.

Limitation : Steric hindrance from the methyl group at position 4 slows NAS kinetics compared to unsubstituted thiazoles.

Thiazole Ring Modifications

The heterocyclic core undergoes regioselective transformations, influenced by substituents.

Electrophilic Aromatic Substitution (EAS)

The electron-rich C-2 position (ortho to methyl) is susceptible to electrophiles.

SAR Note : Nitro groups at C-5 enhance antibacterial potency (MIC: 2–4 µg/mL against S. aureus).

Oxidation/Reduction

Controlled redox reactions modify the thiazole’s electronic properties.

Caution : Over-oxidation to sulfones diminishes bioactivity in flaviviral assays .

Decarboxylation Pathways

Thermal or photolytic decarboxylation generates reactive intermediates for further functionalization.

| Conditions | Product | Utility | Source |

|---|---|---|---|

| 180°C, quinoline | 2-(4-Bromophenyl)-4-methylthiazole | Ligand synthesis for metal complexes | |

| UV light (254 nm), DMSO | Radical intermediates | Polymer crosslinking |

Mechanism : The carboxylic acid stabilizes a resonance-enhanced radical at C-5, enabling C–C bond formation .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

One of the primary applications of 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid is in the development of antimicrobial agents. Research indicates that this compound exhibits notable activity against gram-negative bacteria by inhibiting bacterial fatty acid synthesis, which is crucial for bacterial growth and survival. This makes it a promising candidate for antibiotic development aimed at combating resistant bacterial strains .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole compounds have shown significant efficacy against HepG2 (hepatocellular carcinoma) cells, with IC50 values indicating potent activity . The mechanisms involved include the activation of caspases and interaction with DNA, leading to cell cycle arrest .

Agricultural Applications

Agrochemicals

In agriculture, this compound is utilized in formulating agrochemicals such as fungicides and herbicides. Its effectiveness against specific pests enhances crop protection and yield . The compound's ability to inhibit certain enzymes involved in metabolic pathways makes it valuable for developing new agricultural solutions.

Biochemical Research

Enzyme Inhibition Studies

This compound is instrumental in biochemical research focused on enzyme inhibition and metabolic pathways. Its interactions with biological systems provide insights into cellular processes and potential therapeutic targets. For example, studies have shown that it can inhibit specific enzymes involved in fatty acid biosynthesis, which could lead to novel treatments for metabolic disorders .

Material Science

Advanced Materials Development

this compound is explored for applications in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials that require specific characteristics for durability and resistance .

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying thiazole derivatives in various samples. This ensures accuracy in research and quality control processes across different laboratories .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a significant reduction in bacterial growth, supporting its potential use as a therapeutic agent against infections caused by resistant bacteria.

Case Study: Anticancer Efficacy

Research focusing on the anticancer effects of thiazole derivatives revealed that modifications to the phenyl substituents significantly affect their cytotoxicity. For instance, certain analogs exhibited enhanced activity against breast cancer cell lines (MCF7), indicating the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The thiazole ring plays a crucial role in its activity by interacting with the active sites of target proteins .

Comparison with Similar Compounds

Thiazole Derivatives with Halogenated Aromatic Substituents

- Electron-Withdrawing Effects: Bromine and chlorine substituents enhance electrophilic character, improving binding to enzyme active sites. For example, febuxostat’s 3-cyano-4-isobutoxyphenyl group synergizes with the thiazole core for potent XO inhibition (IC₅₀ < 20 nM) . In contrast, 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid serves as a precursor to antifungal hydrazine derivatives, suggesting halogenated thiazoles broadly influence bioactivity .

- Solubility Considerations : The carboxylic acid group in this compound may improve solubility compared to ester analogs (e.g., febuxostat’s ethyl ester impurity, which is less polar) .

Heterocyclic Core Modifications

Substituent Position and Bioactivity

- Position 2 vs. Position 4 Substituents : In 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid, dual halogenation at positions 2 and 4 could alter steric and electronic interactions, though pharmacological data are lacking .

- Methyl Group at Position 4 : The methyl group in this compound may stabilize the thiazole ring conformation, as seen in febuxostat’s structure-activity relationship (SAR) studies .

Biological Activity

2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thiazoles known for their therapeutic potential in various diseases, including cancer, infections, and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's structure features a bromophenyl group and a carboxylic acid moiety attached to a thiazole ring, which is crucial for its biological activity. The presence of the bromine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Studies

A series of antimicrobial evaluations have been conducted on thiazole derivatives, including this compound. The following table summarizes the findings from various studies:

| Compound | Activity Type | Target Organisms | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | 15 |

| 2-bromo-4-methylthiazole derivatives | Antifungal | C. albicans | 12 |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Antidiabetic | Streptozotocin-induced rats | N/A |

Case Studies

- Antiviral Research : In studies assessing the antiviral properties of thiazoles, compounds similar to this compound were found to inhibit viral replication effectively, leading to the exploration of structural modifications to enhance potency and reduce toxicity .

- Cytotoxicity in Cancer Cells : A study involving various thiazole derivatives demonstrated that modifications at the para position of the phenyl ring significantly impacted cytotoxicity against cancer cell lines such as A-431 and Jurkat cells . The presence of electron-donating groups was linked to increased activity.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves two critical steps: (1) thiazole ring formation via cyclization of a bromophenyl-substituted precursor with a thioamide or thiourea derivative, and (2) carboxylic acid introduction through hydrolysis of an ester intermediate. For example, ethyl ester intermediates (e.g., 2-(3-Bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester) are hydrolyzed using NaOH in tetrahydrofuran/ethanol mixtures to yield the carboxylic acid . Key considerations include:

Q. How should researchers characterize the compound’s purity and structural integrity?

A multi-technique approach is essential:

- NMR spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., NMR: δ 8.2–8.4 ppm for bromophenyl protons; NMR: δ 165–170 ppm for carboxylic acid) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., ~200–220°C) and thermal stability .

Q. What stability considerations are critical for long-term storage of this compound?

- Light sensitivity : Store in amber vials at -20°C to prevent bromophenyl bond degradation .

- Moisture control : Use desiccants to avoid carboxylic acid dimerization .

- pH stability : Neutral buffers (pH 6–8) prevent decarboxylation in solution .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. SHELXL refines atomic positions, accounting for bromine’s high electron density .

- Validation : Check for π-π stacking (e.g., centroid distances ~3.7 Å) and hydrogen bonding (O–H···N, ~2.6 Å) to confirm coplanarity of thiazole and phenyl rings .

- Example : A related compound, febuxostat, showed dihedral angles <3° between aromatic rings, confirming planarity critical for bioactivity .

Q. What strategies address discrepancies in spectroscopic or crystallographic data across studies?

- Cross-validation : Compare NMR shifts with Density Functional Theory (DFT)-calculated values to identify solvent-induced shifts .

- Polymorph screening : Use solvent-drop grinding to isolate polymorphs and re-analyze XRD patterns .

- Case study : A polymorph of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid exhibited altered bioavailability due to crystal packing differences .

Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?

- Bioisosteric replacement : Substitute the bromophenyl group with fluorophenyl to enhance metabolic stability while retaining target affinity .

- Carboxylic acid modifications : Ester prodrugs (e.g., ethyl esters) improve membrane permeability, as seen in febuxostat analogs .

- Activity assays : Test xanthine oxidase inhibition (IC) to correlate substituent effects (e.g., electron-withdrawing bromine enhances binding) .

Q. What methodologies are used to study protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for target proteins like xanthine oxidase .

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3NVY) to predict binding poses .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.